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Introduction

The in-vitro human hair follicle organ culture (HFOC) model represents a powerful and
physiologically relevant platform for the preclinical evaluation of compounds intended for the
treatment of hair loss and the promotion of hair growth. This ex vivo system maintains the
complex three-dimensional structure and multicellular interactions of the hair follicle, offering a
unique advantage over monolayer cell cultures. By preserving the intricate communication
between epithelial, mesenchymal, and neuroectodermal cell populations, the HFOC model
allows for the meaningful assessment of how test substances, such as herbal extracts, impact
hair shaft elongation, cell proliferation, apoptosis, and gene expression within the context of the
mini-organ.[1][2][3] This document provides detailed application notes and protocols for utilizing
the human hair follicle organ culture to screen and characterize the efficacy of herbal extracts.

Core Principles of the Assay

The fundamental principle of the HFOC model lies in the ability of isolated anagen VI hair
follicles to continue their growth and produce a hair shaft for a limited period in a controlled in-
vitro environment.[3] This allows for the direct measurement of hair shaft elongation over time,
which serves as a primary and robust endpoint for assessing the hair growth-promoting or
inhibitory effects of test compounds.[3][4][5] Furthermore, the cultured follicles can be
subjected to various downstream analyses to elucidate the underlying mechanisms of action,
including immunohistochemistry to assess cell proliferation (e.g., Ki-67 staining) and apoptosis
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(e.g., TUNEL assay), and molecular analyses such as quantitative real-time PCR (RT-qPCR) to
investigate changes in gene expression related to key signaling pathways.[3][6]

Experimental Workflow

The overall workflow for testing herbal extracts using the human hair follicle organ culture
model involves several key stages, from the initial isolation of the hair follicles to the final data

analysis.
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Caption: Overall experimental workflow for testing herbal extracts. (Within 100 characters)

Detailed Experimental Protocols
Protocol 1: Isolation and Culture of Human Hair Follicles

This protocol outlines the microdissection and culturing of human hair follicles from scalp skin.

Materials:

Human scalp skin obtained with ethical approval

William's E Medium (supplemented with L-glutamine, hydrocortisone, insulin, penicillin, and
streptomycin)[7]

Sterile phosphate-buffered saline (PBS)
Sterile petri dishes, scalpels, and fine forceps
Dissecting microscope

24-well culture plates

Procedure:

Wash the scalp skin sample multiple times with sterile PBS containing antibiotics.
Remove excess adipose tissue from the subcutaneous layer using a sterile scalpel.

Under a dissecting microscope, carefully microdissect individual anagen VI hair follicles from
the subcutaneous fat.[8] Anagen follicles are identified by their visible bulb and intact outer
root sheath.[9]

Transfer the isolated follicles to a petri dish containing supplemented William's E Medium.

Gently place one intact anagen VI follicle into each well of a 24-well plate containing 1 mL of
pre-warmed supplemented William's E Medium.[3]

Incubate the culture plate at 37°C in a humidified atmosphere with 5% CO2.[7]
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Protocol 2: Treatment with Herbal Extracts

Materials:

» Herbal extract of interest

o Appropriate solvent for the extract (e.g., DMSO, ethanol, or culture medium)

e Supplemented William's E Medium

Procedure:

» Prepare a concentrated stock solution of the herbal extract in a suitable solvent.

e On Day 1 of the culture, prepare serial dilutions of the herbal extract in the supplemented
William's E Medium to achieve the desired final concentrations.

 Include a vehicle control group containing the same final concentration of the solvent used
for the extract. A positive control, such as Minoxidil, can also be included.

o Carefully replace the medium in each well with the medium containing the respective
treatment or control.

Change the medium every 2-3 days with freshly prepared treatment or control medium.

Protocol 3: Measurement of Hair Shaft Elongation

Materials:

 Inverted microscope with a digital camera

» Image analysis software with a calibrated measurement tool
Procedure:

« On Day 0 (immediately after isolation) and at regular intervals (e.g., every 2-3 days)
throughout the culture period, capture a digital image of each hair follicle.[4][10]
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e Using the image analysis software, measure the length of the hair shaft from the base of the
hair bulb to the tip of the hair shaft.[10]

o Calculate the hair shaft elongation for each follicle by subtracting the initial length (Day 0)
from the length at each subsequent time point.[10]

e The results can be expressed as the mean elongation in millimeters + standard error of the
mean (SEM).

Protocol 4: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an
indicator of cell viability.[11]

Materials:

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)[12]

» Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial
acetic acid, and 16% SDS)[13]

e Microplate reader

Procedure:

At the end of the culture period, remove the culture medium from each well.

e Add 100 pL of fresh medium and 10 pL of MTT solution to each well.[11]

e Incubate the plate for 3-4 hours at 37°C.[14]

 After incubation, carefully remove the MTT-containing medium.

e Add 100-150 pL of the solubilization solution to each well to dissolve the formazan crystals.
[13][14]

 Incubate the plate on a shaker for 15 minutes to ensure complete solubilization.[15]
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Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[11]

Protocol 5: Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to

detect DNA fragmentation, a hallmark of apoptosis.[16]

Materials:

TUNEL assay kit (commercially available)
Paraformaldehyde solution (4%)
Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)[17]

Fluorescence microscope

Procedure:

At the end of the culture period, fix the hair follicles in 4% paraformaldehyde for 10-15
minutes at room temperature.[17][18]

Wash the follicles with PBS.

Permeabilize the follicles with the permeabilization solution for 15-20 minutes at room
temperature.[17][18]

Proceed with the TUNEL staining according to the manufacturer's instructions of the chosen
kit. This typically involves an enzymatic labeling step followed by detection with a
fluorescently labeled antibody or streptavidin.

Counterstain the nuclei with a DNA dye such as DAPI.

Mount the follicles on a microscope slide and visualize them using a fluorescence
microscope. Apoptotic cells will exhibit green fluorescence (in the case of FITC-labeled
dUTP), while all nuclei will be stained blue with DAPI.
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e Quantify the number of TUNEL-positive cells relative to the total number of cells (DAPI-
stained nuclei) in a defined area of the hair bulb.[6]

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured
format to allow for easy comparison between different herbal extracts and controls.

Table 1: Effect of Herbal Extracts on Hair Shaft Elongation (mm)

Day 3 Day 6 Day 9 Day 12
(Mean * (Mean * (Mean * (Mean *
SEM) SEM) SEM) SEM)

Treatment Concentrati
Group on

Vehicle

Control

Minoxidil (10
HM)

Herbal

1 pg/mL
Extract A Mg

Herbal

10 pg/mL
Extract A HO

Herbal

1 pg/mL
Extract B Hd

Herbal

10 pg/mL
Extract B Mo

Table 2: Effect of Herbal Extracts on Hair Follicle Viability and Apoptosis
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Treatment Group Concentration

Cell Viability (% of Apoptotic Cells (%
Control) of Total)

Vehicle Control

100

Minoxidil (10 puM)

Herbal Extract A 1 pg/mL
Herbal Extract A 10 pg/mL
Herbal Extract B 1 pg/mL
Herbal Extract B 10 pg/mL

Key Signhaling Pathways in Hair Growth

Several signaling pathways are crucial for regulating the hair growth cycle. Herbal extracts

often exert their effects by modulating these pathways.
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Caption: Key signaling pathways in hair growth modulated by herbal extracts. (Within 100
characters)

Many herbal extracts promote hair growth by activating the Wnt/B-catenin pathway, which is
essential for maintaining the anagen (growth) phase of the hair cycle.[19][20] Conversely, other
extracts may inhibit the androgen pathway by targeting the 5a-reductase enzyme, which
converts testosterone to dihydrotestosterone (DHT), a key factor in androgenetic alopecia.[19]
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[20] Additionally, some herbal compounds have been shown to upregulate the expression of
various growth factors, such as Vascular Endothelial Growth Factor (VEGF) and Insulin-like
Growth Factor 1 (IGF-1), which stimulate cell proliferation and survival through downstream
signaling cascades like the ERK and Akt pathways.[21][22]

Conclusion

The in-vitro human hair follicle organ culture model is an indispensable tool for the preclinical
assessment of herbal extracts for hair growth-promoting properties. It provides a robust and
physiologically relevant system to obtain quantitative data on hair shaft elongation, cell viability,
and apoptosis, while also allowing for the investigation of the underlying molecular
mechanisms. The detailed protocols and application notes provided herein offer a
comprehensive guide for researchers, scientists, and drug development professionals to
effectively utilize this model in their discovery and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Ex vivo organ culture of human hair follicles: a model epithelial-neuroectodermal-
mesenchymal interaction system - PubMed [pubmed.ncbi.nim.nih.gov]

2. Human hair follicle organ culture: theory, application and perspectives - PubMed
[pubmed.ncbi.nim.nih.gov]

3. benchchem.com [benchchem.com]

4. researchgate.net [researchgate.net]

5. Hair shaft elongation, follicle growth, and spontaneous regression in long-term, gelatin
sponge-supported histoculture of human scalp skin - PubMed [pubmed.ncbi.nim.nih.gov]

6. researchgate.net [researchgate.net]

7. researchgate.net [researchgate.net]

8. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair
Follicle and Human Full Thickness Skin Organ Culture - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://consensus.app/search/how-do-herbal-extracts-influence-gene-expression-i/2mnGogb_RqCSM8w9YdvGag/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11124163/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4695417/
https://www.benchchem.com/product/b3053674?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/21042975/
https://pubmed.ncbi.nlm.nih.gov/21042975/
https://pubmed.ncbi.nlm.nih.gov/26284830/
https://pubmed.ncbi.nlm.nih.gov/26284830/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Establishing_an_In_Vitro_Human_Hair_Follicle_Organ_Culture_to_Test_Minoxidil.pdf
https://www.researchgate.net/figure/Quantitative-analysis-of-hair-shaft-average-elongation-Hair-follicles-were-incubated-in_fig1_221859436
https://pubmed.ncbi.nlm.nih.gov/1528891/
https://pubmed.ncbi.nlm.nih.gov/1528891/
https://www.researchgate.net/figure/Effect-of-SA-on-hair-shaft-elongation-in-an-ex-vivo-human-hair-follicle-organ-culture_fig4_337330296
https://www.researchgate.net/publication/340801414_Methods_to_Study_Human_Hair_Follicle_Growth_Ex_Vivo_Human_Microdissected_Hair_Follicle_and_Human_Full_Thickness_Skin_Organ_Culture
https://pubmed.ncbi.nlm.nih.gov/32314211/
https://pubmed.ncbi.nlm.nih.gov/32314211/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3053674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

9. Isolation, Cultivation, and Morphological Characteristics of Hair Follicle Adult Stem Cells in
the Bulge Region in Mouse and Human [scirp.org]

10. m.youtube.com [m.youtube.com]

11. PYMEERTR(MTT) 4 )& N AIBIEAG N7 5 [sigmaaldrich.cn]

12. creative-diagnostics.com [creative-diagnostics.com]

13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
14. broadpharm.com [broadpharm.com]

15. MTT assay protocol | Abcam [abcam.com]

16. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol
[absin.net]

17. cellbiologics.com [cellbiologics.com]

18. creative-bioarray.com [creative-bioarray.com]
19. consensus.app [consensus.app]

20. consensus.app [consensus.app]

21. Can Plant Extracts Help Prevent Hair Loss or Promote Hair Growth? A Review
Comparing Their Therapeutic Efficacies, Phytochemical Components, and Modulatory
Targets - PMC [pmc.ncbi.nlm.nih.gov]

22. Herbal Extracts Induce Dermal Papilla Cell Proliferation of Human Hair Follicles - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application of In-Vitro Human Hair Follicle Organ
Culture to Test Herbal Extracts]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3053674#application-of-in-vitro-human-hair-follicle-
organ-culture-to-test-herbal-extracts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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